1alpha, 24, 25-Trihydroxy VD2

Bone Metabolism Calcemic Activity Vitamin D Analog

Researchers studying vitamin D metabolism often face the challenge of dissecting receptor-mediated gene expression from confounding hypercalcemic effects. 1alpha, 24, 25-Trihydroxy VD2 solves this as a late-stage CYP24A1 inactivation metabolite with uniquely attenuated calcemic activity, enabling cleaner investigation of non-calcemic VDR pathways. - Enables selective study of VDR-mediated pathways without potent hypercalcemia, unlike 1,25-dihydroxyvitamin D3. - Serves as an essential analytical standard for quantifying CYP24A1 activity in disease models. - Ideal probe for investigating functional selectivity (biased agonism) at the vitamin D receptor.

Molecular Formula C28H44O4
Molecular Weight 444.6 g/mol
CAS No. 457048-34-9
Cat. No. B1590849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha, 24, 25-Trihydroxy VD2
CAS457048-34-9
Molecular FormulaC28H44O4
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1
InChIKeyKRGCLKZOZQUAFK-UAAWEXCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1alpha, 24, 25-Trihydroxy VD2 (CAS 457048-34-9): A Critical Vitamin D2 Metabolite for Calcemic Activity and Metabolism Research


1alpha, 24, 25-Trihydroxy VD2, also known as (24R)-1alpha,24,25-trihydroxyvitamin D2 or 1,24,25-trihydroxyergocalciferol, is a secosteroid lipid molecule belonging to the vitamin D analog class [1]. It is a biologically active metabolite of vitamin D2, produced in vitro by the CYP24A1-mediated hydroxylation of 1,25-dihydroxyvitamin D2 [2]. This compound features a unique trihydroxylation pattern at the 1α, 24, and 25 positions of the vitamin D2 ergocalciferol backbone, distinguishing it from other vitamin D metabolites and analogs [3].

Why Generic 1alpha, 24, 25-Trihydroxy VD2 Substitution is Scientifically Unsound: Quantitative Differentiation from Other Vitamin D Analogs


Generic substitution of 1alpha, 24, 25-Trihydroxy VD2 with other vitamin D analogs is scientifically invalid due to quantifiable differences in biological activity, receptor binding, and metabolic fate. Unlike the highly active 1,25-dihydroxyvitamin D3 (calcitriol) or 1,25-dihydroxyvitamin D2, 1alpha, 24, 25-Trihydroxy VD2 exhibits distinct, and often attenuated, calcemic and cellular differentiation properties [1]. The specific trihydroxylation pattern at C-24 of the ergocalciferol side chain dictates its unique interactions with the vitamin D receptor (VDR) and CYP24A1 enzyme, leading to a different functional profile compared to its precursors or D3-based analogs [2]. Therefore, selecting the precise metabolite, 1alpha, 24, 25-Trihydroxy VD2, is crucial for experiments designed to investigate the later stages of vitamin D2 metabolism, assess the biological impact of C-24 hydroxylation, or avoid the potent hypercalcemic effects of other vitamin D compounds [3].

Procurement-Relevant Quantitative Evidence: 1alpha, 24, 25-Trihydroxy VD2 vs. Key Comparators in Bone Resorption, Receptor Binding, and Cellular Differentiation


Attenuated In Vitro Bone Resorption Activity of 1alpha,24S,25-Trihydroxy VD2 vs. 1,25-Dihydroxyvitamin D3 and 24-epi-1,25-Dihydroxyvitamin D2

In a direct head-to-head comparison, the bone-resorbing activity of 1alpha,24S,25-trihydroxyvitamin D2 [1,24S,25(OH)3D2] was found to be significantly weaker than that of 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3] and similar to that of its precursor, 24-epi-1,25-dihydroxyvitamin D2 [24-epi-1,25(OH)2D2] at low concentrations [1]. In an in vivo/in vitro bone resorption test, the activity of 24-epi-1α(OH)D2 was higher than that of 1,24S,25(OH)3D2 [1].

Bone Metabolism Calcemic Activity Vitamin D Analog Osteoclast

Comparative VDR Binding Affinity and Calcemic Activity of 1,24,25-Trihydroxyvitamin D3 Provides Class-Level Inference for D2 Analog

While direct VDR binding data for 1alpha,24,25-trihydroxyvitamin D2 is limited, a cross-study comparison with its D3 counterpart, 1,24,25-trihydroxyvitamin D3, provides critical class-level insight. The D3 analog exhibits only 8% of the VDR binding affinity of 1,25-dihydroxyvitamin D3, yet retains 93% of its activity in stimulating intestinal calcium transport [1]. This uncoupling of receptor binding from functional calcemic activity highlights the complex pharmacology of 24-hydroxylated metabolites and suggests that 1alpha,24,25-trihydroxyvitamin D2 may also possess a unique functional profile not predicted by binding affinity alone.

VDR Binding Calcium Transport Intestinal Absorption Vitamin D Receptor

Attenuated Cellular Differentiation Activity of 1,25,28-Trihydroxyvitamin D2 vs. 1,25-Dihydroxyvitamin D3 in HL-60 Cells

Although direct differentiation data for 1alpha,24,25-trihydroxyvitamin D2 in HL-60 cells is not available, a closely related D2 analog, 1,25,28-trihydroxyvitamin D2, provides a relevant comparator. This compound, which contains an additional C-28 hydroxylation, exhibited an ED50 of 15 × 10⁻⁸ M for inducing HL-60 cell differentiation, compared to an ED50 of 2.5 × 10⁻⁸ M for 1,25-dihydroxyvitamin D3 [1]. This 6-fold reduction in potency suggests that further hydroxylation of the vitamin D2 side chain, such as that in 1alpha,24,25-trihydroxyvitamin D2, generally leads to decreased cellular differentiation activity relative to the fully active hormone.

Cellular Differentiation Leukemia HL-60 Cells ED50

Distinct Metabolic Fate: 1alpha,24,25-Trihydroxy VD2 as a Key Intermediate in the Human CYP24A1-Mediated Inactivation of 1,25-Dihydroxyvitamin D2

Human CYP24A1 converts 1alpha,25-dihydroxyvitamin D2 to at least 10 different metabolites, including 1alpha,24,25-trihydroxyvitamin D2, which serves as a key intermediate in a major inactivation pathway [1]. This metabolic route is distinct from that of the D3 analog, as human CYP24A1 produces a more complex metabolite profile from the D2 substrate than rat CYP24A1, highlighting a remarkable species-based difference [1]. The formation of 1alpha,24,25-trihydroxyvitamin D2 is a critical step in the C24-C25 bond cleavage, an effective inactivation mechanism for the active vitamin D2 hormone [1].

Vitamin D Metabolism CYP24A1 Catabolism Pharmacokinetics

Validated Research Applications for 1alpha, 24, 25-Trihydroxy VD2 (CAS 457048-34-9) Based on Quantitative Evidence


Investigating Attenuated Calcemic and Bone-Resorbing Activities of Vitamin D2 Metabolites

Given the direct evidence of its weak bone-resorbing activity compared to 1,25-dihydroxyvitamin D3 [1], 1alpha, 24, 25-Trihydroxy VD2 is ideally suited for in vitro and in vivo models designed to study the calcemic effects of vitamin D without the confounding influence of potent hypercalcemia. This compound allows researchers to dissect the non-calcemic, VDR-mediated pathways in bone and intestinal cells, providing a cleaner system for evaluating gene expression changes related to cell differentiation or immune function that are independent of systemic calcium mobilization [1].

Elucidating the Human-Specific CYP24A1-Mediated Catabolism of Vitamin D2

The unique role of 1alpha, 24, 25-Trihydroxy VD2 as a key intermediate in the human CYP24A1-dependent inactivation of 1,25-dihydroxyvitamin D2 makes it an essential analytical standard and research tool [2]. It can be used to quantify CYP24A1 activity in human cell lines and tissue samples, to study the regulation of this catabolic enzyme in health and disease (e.g., chronic kidney disease, hypercalcemia), and to investigate species-specific differences in vitamin D metabolism. Its use is critical for studies aiming to understand or modulate the local and systemic concentrations of active vitamin D2 metabolites [2].

Comparative Pharmacology Studies of Vitamin D2 vs. D3 Analog Signaling Bias

Based on class-level inference showing the uncoupling of VDR binding from calcemic activity in 1,24,25-trihydroxyvitamin D3 [3], 1alpha, 24, 25-Trihydroxy VD2 serves as a valuable probe for investigating functional selectivity or 'biased agonism' at the vitamin D receptor. Researchers can use this D2 metabolite to compare gene expression profiles, co-factor recruitment, and downstream cellular responses against those induced by 1,25-dihydroxyvitamin D3 or its D2 precursor. Such studies are fundamental for developing next-generation vitamin D analogs with improved therapeutic indices [3].

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